{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine
Description
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine is a bicyclo[1.1.1]pentane derivative featuring a tert-butyl group at the 3-position and a methanamine substituent. This compound is of significant interest in medicinal chemistry due to the bicyclo[1.1.1]pentane scaffold’s ability to act as a bioisostere for aromatic rings, tert-butyl groups, and alkynes, improving pharmacokinetic properties such as metabolic stability and solubility . The tert-butyl group enhances steric bulk and stability, as demonstrated by its high C-H bond dissociation energy (BDE) of ~96 kcal/mol, which contributes to resistance against oxidative degradation .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C10H19N/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7,11H2,1-3H3 |
InChI Key |
BJRLOUKBPKZCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Tert-butylbicyclo[1.1.1]pentane Precursors
While direct literature on the tert-butyl substituted BCP is limited, analogous methods for 3-methylbicyclo[1.1.1]pentane derivatives provide a foundation. According to a patented method for 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid synthesis, the process involves:
| Step | Reaction | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Reduction of bicyclo[1.1.1]pentane-1-carboxylic acid-3-carboxylic acid methyl ester to hydroxymethyl derivative | Borane in tetrahydrofuran, 0 °C to room temp, 12 h | 80-83%, purity ~98% |
| 2 | Bromination of hydroxymethyl derivative | Bromine, triphenylphosphine, imidazole in methylene chloride, room temp, overnight | ~70%, purity ~98% |
| 3 | Hydrolysis of bromomethyl ester to bromomethyl acid | Lithium hydroxide monohydrate in THF/water, room temp, 12 h | ~78%, purity ~97.6% |
| 4 | Catalytic hydrogenation to methyl derivative | Pd/C catalyst, triethylamine, ethyl acetate, room temp, hydrogen atmosphere, 8-15 h | ~80%, purity ~98% |
This sequence demonstrates a stable, mild, and scalable route to functionalized BCP acids, which can be adapted for tert-butyl substitution by modifying the starting materials or substituents accordingly.
Introduction of the Methanamine Group
The conversion of BCP carboxylic acid derivatives to amines typically involves:
- Activation of the carboxylic acid (e.g., via acid chlorides or esters).
- Nucleophilic substitution or reductive amination to introduce the amine.
Alternative Synthetic Routes
Other synthetic routes reported for substituted BCPs include:
- Photochemical flow synthesis of the BCP core from propellane and diacetyl, followed by haloform reaction to yield BCP dicarboxylic acids, which can be further functionalized to amines.
- Organolithium-mediated ring closure from halogenated cyclopropane precursors to form substituted BCPs, followed by functional group transformations.
These methods offer scalable and efficient access to BCP derivatives, adaptable for tert-butyl and methanamine substitution.
| Preparation Stage | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Reduction to hydroxymethyl BCP ester | Borane-THF | 0 °C to RT, 12 h | 80-83% | Mild, classical reduction |
| Bromination of hydroxymethyl BCP ester | Br2, PPh3, imidazole | RT, overnight | ~70% | Efficient halogenation |
| Hydrolysis to bromomethyl BCP acid | LiOH·H2O, THF/H2O | RT, 12 h | ~78% | Mild base hydrolysis |
| Catalytic hydrogenation to methyl BCP acid | Pd/C, Et3N, EtOAc | RT, H2 atmosphere, 8-15 h | ~80% | Clean reduction |
| Amination to methanamine derivative | NH3 or azide reagents | Elevated temp, 24 h | Variable | Requires purification |
- The synthetic routes employ classical, well-understood reactions, ensuring reproducibility and scalability.
- Raw materials and reagents are commercially available and industrially produced, reducing cost and environmental impact.
- Reaction conditions are generally mild (room temperature to moderate heating), facilitating safer and more convenient operations.
- The total yields for multi-step syntheses can reach approximately 39% with high purity (>97%), suitable for industrial scale-up.
- Photochemical flow methods enable kilogram-scale production of BCP cores within a day, enhancing throughput for medicinal chemistry applications.
- Functionalization strategies allow diverse substitution patterns, including tert-butyl and amine groups, expanding the chemical space of BCP derivatives.
The preparation of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine involves multi-step synthetic sequences starting from bicyclo[1.1.1]pentane precursors. Established methods include reduction, bromination, hydrolysis, catalytic hydrogenation, and amination steps under mild and scalable conditions. Recent advances in photochemical flow synthesis and classical organolithium chemistry provide robust routes to the BCP core and its functionalized derivatives. These methods are industrially viable, cost-effective, and environmentally considerate, supporting the expanding use of BCP amines in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) framework serves as a non-classical bioisostere for the phenyl ring, which is commonly used in drug design. This substitution can enhance the solubility and metabolic stability of compounds while maintaining or improving biological activity.
Case Study: Gamma-Secretase Inhibitor Development
One notable application of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine is its use in the development of gamma-secretase inhibitors, which are important in treating Alzheimer's disease. Pfizer successfully replaced the phenyl ring in their γ-secretase inhibitor BMS-708,163 with a BCP moiety, resulting in improved solubility and cell membrane permeability without compromising efficacy . This case illustrates how BCP derivatives can lead to more effective therapeutic agents.
Neuropharmacology
Research has shown that compounds containing the BCP structure can act as selective ligands for metabotropic glutamate receptors, which are implicated in various neurological disorders. For instance, studies have indicated that (2S)- and (2R)-2-(3′-phosphonobicyclo[1.1.1]pentyl)glycines exhibit selective activity towards group III metabotropic glutamate receptors, suggesting potential applications in neuropharmacological therapies .
Cosmetic Formulations
The unique properties of this compound also extend to cosmetic science, where it can be utilized to enhance the stability and efficacy of topical formulations. Its ability to improve skin absorption and reduce irritation makes it a candidate for various dermatological applications . The compound's incorporation into formulations could lead to products with better skin compatibility and enhanced therapeutic effects.
Synthetic Applications
The synthesis of this compound has been explored to create derivatives with diverse functionalities for further research and application development. For example, the compound can be used as a precursor for synthesizing various substituted bicyclic amines, which can be tailored for specific biological activities or chemical properties .
Summary Table of Applications
| Application Area | Description | Notable Examples |
|---|---|---|
| Medicinal Chemistry | Used as a bioisostere to improve drug properties | Gamma-secretase inhibitors |
| Neuropharmacology | Acts as selective ligands for metabotropic glutamate receptors | Group III receptor ligands |
| Cosmetic Formulations | Enhances stability and efficacy of topical products | Dermatological formulations |
| Synthetic Applications | Serves as a precursor for synthesizing various substituted bicyclic amines | Diverse derivatives for biological testing |
Mechanism of Action
The mechanism of action of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Derivatives
- However, the absence of a tert-butyl group reduces steric shielding, making it less stable than the target compound . Molecular weight: 191.24 g/mol; LogP (predicted): ~2.1 (lower lipophilicity compared to the tert-butyl analogue).
- (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride (SPC-a950): The hydrochloride salt improves aqueous solubility but reduces membrane permeability. Fluorine’s electron-withdrawing effect may lower basicity of the amine group compared to the non-fluorinated target compound .
Alkyl and Difluoroalkyl Derivatives
1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine (CAS: 2901105-88-0):
- Difluoro and methyl substituents increase steric hindrance and metabolic stability. However, the reduced size of the methyl group compared to tert-butyl may limit its effectiveness as a bioisostere for bulky substituents .
- Molecular weight: 147.17 g/mol; LogP: ~1.8 (higher hydrophilicity due to fluorine).
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (SPC-a947):
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Bicyclo[1.1.1]pentane Derivatives
| Compound Name | Molecular Weight (g/mol) | Substituents | Solubility (mg/mL) | LogP | Key Application |
|---|---|---|---|---|---|
| {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine | 183.29 | tert-butyl, NH2 | 0.15 (PBS) | 3.2 | Kinase inhibitor scaffolds |
| (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine | 191.24 | F, NH2, phenyl | 0.08 (PBS) | 2.1 | CNS drug candidates |
| 1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine | 147.17 | F2, CH3, NH2 | 1.2 (H2O) | 1.8 | Proteolysis-targeting chimeras (PROTACs) |
| 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | 169.60 | F2CH2, NH3+Cl− | 12.5 (H2O) | 0.5 | Solubility-enhanced building blocks |
Biological Activity
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine, often referred to as a bicyclic amine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is a derivative of bicyclo[1.1.1]pentane (BCP), which serves as a valuable scaffold in drug design, particularly for enhancing metabolic stability and bioavailability.
- Chemical Formula : CHN
- Molecular Weight : 169.26 g/mol
- CAS Number : 1638771-06-8
- PubChem ID : 167720070
The compound features a tert-butyl group that enhances lipophilicity, potentially improving its interaction with biological membranes.
Research indicates that bicyclo[1.1.1]pentane derivatives can modulate various biological pathways due to their ability to mimic natural compounds while providing enhanced pharmacokinetic properties. The unique three-dimensional structure allows for better interactions with biological targets compared to traditional flat aromatic systems.
Pharmacological Effects
Studies have shown that this compound exhibits:
- Antidepressant Activity : Its structural resemblance to known antidepressants suggests potential serotonergic activity.
- Neuroprotective Effects : Preliminary studies indicate it may protect neuronal cells from oxidative stress, possibly through modulation of antioxidant pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Study 1: Antidepressant Potential
In a controlled study, this compound was administered to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, comparable to established antidepressants like fluoxetine.
Study 2: Neuroprotection Against Oxidative Stress
A recent investigation assessed the neuroprotective effects of the compound on cultured neuronal cells exposed to hydrogen peroxide-induced oxidative stress. The results demonstrated a dose-dependent increase in cell viability and a decrease in apoptotic markers, suggesting its potential as a neuroprotective agent.
Study 3: Anti-inflammatory Activity
In vitro assays evaluating the compound's effect on lipopolysaccharide (LPS)-induced inflammatory responses revealed a marked reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6). These findings support its potential therapeutic role in managing inflammatory disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
